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Compound of Interest

Compound Name: Indolin-5-amine

Cat. No.: B094476 Get Quote

An In-depth Analysis of In Silico Studies Targeting Key Proteins in Disease

Indolin-5-amine derivatives have emerged as a promising scaffold in medicinal chemistry,

demonstrating a wide range of biological activities. Molecular docking studies play a pivotal role

in elucidating the potential binding modes and affinities of these derivatives with various protein

targets, thereby guiding the design and development of novel therapeutic agents. This guide

provides a comparative overview of recent molecular docking studies on Indolin-5-amine and

related indole derivatives, presenting key findings in a structured format for researchers,

scientists, and drug development professionals.

Comparative Analysis of Binding Affinities
The following table summarizes the molecular docking results for various Indolin-5-amine and

related indole derivatives against several key protein targets. The data highlights the binding

energies, offering a quantitative comparison of the potential efficacy of these compounds.
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Derivative
Class

Target Protein PDB ID
Docking Score
(kcal/mol)

Key
Interactions/N
otes

Spiro[indole-3,4'-

pyridine]

Derivatives

Bacterial

Regulator

Protein PqsR of

Pseudomonas

aeruginosa

4JVC -5.8 to -8.2

Hydrogen

bonding and

hydrophobic

interactions are

crucial for

stabilizing the

inhibitors within

the binding

pocket.[1]

Indolin-5-yl-

cyclopropanamin

e Derivatives

Lysine Specific

Demethylase 1

(LSD1)

Not Specified

IC50 = 24.43 nM

(for compound

7e)

Designed for

selective

inhibition of

LSD1, showing

significant

antiproliferative

activities against

MV-4-11 cell

lines.[2]

3-Amino-5-(indol-

3-yl)methylene-

4-oxo-2-

thioxothiazolidine

Derivatives

E. coli MurB Not Specified
Consistent with

biological activity

The binding

scores were

found to be

consistent with

the observed

antimicrobial

activity.[3][4]

Indoline-Based

Compounds

5-Lipoxygenase

(5-LOX) and

Soluble Epoxide

Hydrolase (sEH)

Not Specified IC50 = 1.38 ±

0.23 µM (for

compound 43

against 5-LOX in

PMNL)

Identified as dual

inhibitors,

offering a

promising

strategy for anti-

inflammatory
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drug discovery.

[5]

5-Nitroindole and

5-Aminoindole

Derivatives

c-Myc G-

Quadruplex
Not Specified

DC50 < 10 µM

(for several

derivatives)

The nitro and

amino

functionalities at

the fifth position

of the indole ring

are beneficial for

binding.[6]

3-Ethyl-1H-

Indole

Derivatives

Cyclooxygenase-

2 (COX-2)
Not Specified -11.35 to -10.40

Significantly

higher predicted

binding affinities

compared to the

reference drug

meloxicam (-6.89

kcal/mol).[7]

Indole-Based

1,3,4-

Oxadiazoles

Epidermal

Growth Factor

Receptor

(EGFR)

Not Specified

IC50 = 2.80 ±

0.52 µM (for

compound 2e)

Compound 2e

demonstrated

notable EGFR

inhibition.[8][9]

Indolin-2-one

Derivatives

Estrogen

Receptor (ER) /

Epidermal

Growth Factor

Receptor

(EGFR)

3ERT

-8.512 and

-6.869 (for

compounds 3a

and 3e)

These

compounds

reported the

highest docking

scores among

the series.[10]

Experimental Protocols: A Look into the
Methodologies
The molecular docking studies cited in this guide employed various computational tools and

protocols to predict the binding interactions between the Indolin-5-amine derivatives and their

protein targets. A general workflow and specific parameters from the reviewed studies are

outlined below.
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General Molecular Docking Workflow

Preparation Stage

Docking Simulation

Analysis Stage

Ligand Preparation
(Energy Minimization)

Grid Box Generation
(Defining the active site)

Protein Preparation
(PDB structure retrieval, removal of water, addition of hydrogens)

Running Docking Algorithm
(e.g., Lamarckian Genetic Algorithm)

Pose Analysis and Scoring
(Binding Energy Calculation)

Interaction Visualization
(Hydrogen bonds, hydrophobic interactions)

Click to download full resolution via product page

Caption: A generalized workflow for molecular docking studies.

Specific Methodologies from Literature:
Spiro[indole-3,4'-pyridine] Derivatives vs. PqsR: The docking studies were performed to

understand the affinity of the compounds for the bacterial regulator protein PqsR of

Pseudomonas aeruginosa. The binding energy was reported to be in the range of -5.8 to -8.2

kcal/mol, with interactions categorized as hydrogen bonding and hydrophobic.[1]
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3-Ethyl-1H-Indole Derivatives vs. COX-2: Molecular docking studies predicted strong binding

affinities for the synthesized compounds, with scores ranging from -11.35 to -10.40 kcal/mol,

which were significantly higher than the reference drug meloxicam (-6.89 kcal/mol). The

interactions of the most potent compound (IIb) involved H-bonds with amino acid residues

ALA527, ARG120, TYR355, and LYS360.[7]

Indolin-2-one Derivatives vs. ER/EGFR: In these studies, the estrogen receptor (ER) alpha

(PDB ID: 3ERT) was used as the target. The protein was prepared using the Protein

Preparation Wizard in the Schrödinger Suite with the OPLS-2005 force field. The Glide XP

docking protocol was utilized to determine the protein-ligand interactions.[10]

Indoline-Based Compounds vs. 5-LOX/sEH: An in-house library of 53 molecules was

screened in silico. The docking outcomes suggested that the indoline-based scaffolds are

suitable for 5-LOX inhibitor design due to their ability to properly accommodate into the 5-

LOX binding pocket.[5]

Signaling Pathway and Target Interaction
The following diagram illustrates a simplified representation of a signaling pathway that can be

modulated by Indolin-5-amine derivatives, such as the inhibition of the EGFR signaling

cascade, which is crucial in cancer cell proliferation.

Cell Membrane Cytoplasm
Nucleus

EGFR RAS RAF MEK ERK Cell Proliferation
& Survival

Indolin-5-amine
Derivative

Inhibition

Click to download full resolution via product page

Caption: Inhibition of the EGFR signaling pathway by an Indolin-5-amine derivative.

In conclusion, molecular docking studies have been instrumental in identifying and optimizing

Indolin-5-amine derivatives as potent inhibitors of various biological targets. The comparative

data presented in this guide underscores the versatility of this chemical scaffold and provides a
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valuable resource for the rational design of next-generation therapeutic agents. The detailed

methodologies and visual representations of workflows and signaling pathways offer a

comprehensive understanding of the in silico approaches used in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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